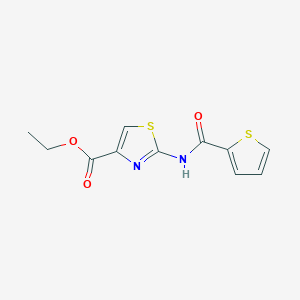

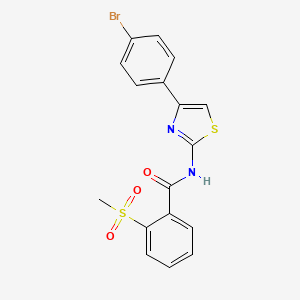

2-(噻吩-2-羰基氨基)-1,3-噻唑-4-羧酸乙酯

描述

“Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Prasad et al. synthesized newly ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives .Molecular Structure Analysis

The molecular structure of thiophene derivatives is confirmed using different spectroscopic methods, including FTIR, MS, and 1H-NMR . These methods provide detailed information about the molecular structure and the functional groups present in the compound.Chemical Reactions Analysis

Thiophene derivatives are synthesized through various chemical reactions, including heterocyclization of various substrates . These reactions are crucial for the production of advanced compounds with a variety of biological effects .Physical and Chemical Properties Analysis

Thiophene, the parent compound of the derivative , has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

合成和抗菌活性

2-(噻吩-2-羰基氨基)-1,3-噻唑-4-羧酸乙酯衍生物已被合成并研究其潜在的抗菌活性。例如,2-(4-甲氧基苯基)-3-(噻吩-2-羰基)环丙烷羧酸乙酯和 4-芳基-7-氧代-4,5,6,7-四氢苯并[b]噻吩-5-羧酸乙酯等衍生物已显示出显着的抗菌和抗真菌特性。这些化合物还表现出显着的抗氧化潜力,这可能对其在药物应用中使用产生影响,特别是考虑到它们的良好 ADME 特征与许多药物的一致 (Raghavendra 等,2016 年)。

杂环化学和分子结构

在杂环化学领域,2-(噻吩-2-羰基氨基)-1,3-噻唑-4-羧酸乙酯起着至关重要的作用。它的衍生物在合成具有潜在治疗用途的复杂分子中至关重要。例如,已经探索了噻唑及其稠合衍生物的合成,一些衍生物对各种细菌和真菌分离株表现出抗菌活性。此类研究强调了 2-(噻吩-2-羰基氨基)-1,3-噻唑-4-羧酸乙酯在药物化学中的多功能性及其对开发新治疗剂的贡献 (Wardkhan 等,2008 年)。

晶体结构分析

对密切相关的化合物 5-(噻吩-2-羰基)噻唑-4-羧酸乙酯进行了详细的晶体结构分析,以更好地了解其分子构型。该研究涉及通过 X 射线衍射、Hirshfeld 表面分析和量子化学计算来表征晶体结构。此类分析对于通过了解化合物的分子间相互作用和电子结构来设计具有所需性质的分子至关重要。从这些研究中得出的分子堆积模式和静电势图提供了对这些分子的反应性和相互作用潜力的见解 (Akhileshwari 等,2021 年)。

作用机制

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, contributing to their diverse biological effects .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target .

Biochemical Pathways

Thiophene derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological effects . The specific pathways affected would depend on the exact structure of the compound and the nature of its target .

Result of Action

Thiophene derivatives have been found to have a variety of effects at the molecular and cellular level, contributing to their diverse biological effects . The specific effects would depend on the exact structure of the compound and the nature of its target .

未来方向

Thiophene and its derivatives have shown promising therapeutic properties, making them a topic of interest for medicinal chemists . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is an ongoing area of research . As the world’s population increases, the need for new drug molecules becomes more urgent, and thiophene derivatives could offer some of the greatest hopes for success in the present and future .

属性

IUPAC Name |

ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c1-2-16-10(15)7-6-18-11(12-7)13-9(14)8-4-3-5-17-8/h3-6H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOMTVMWLBGJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330245 | |

| Record name | ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677602 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

258338-60-2 | |

| Record name | ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2963791.png)

![N-cyclopropyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2963792.png)

![3-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2963796.png)

![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2963798.png)

![6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2963800.png)

![N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2963804.png)

![2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2963814.png)